ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate (ETMC) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used as a reagent to synthesize other compounds, as a catalyst in reactions, and as a tool to study biochemical and physiological effects. The purpose of
Scientific Research Applications
Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate has a variety of scientific research applications. It can be used as a reagent to synthesize other compounds, as a catalyst in reactions, and as a tool to study biochemical and physiological effects. It has been used to study the effects of drugs on the body, as well as to study the biochemical pathways of various diseases. Additionally, it has been used to study the effects of environmental pollutants on organisms.
Mechanism of Action
The mechanism of action of ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate is not well understood. However, it is thought to act as a substrate for enzymes, allowing them to catalyze reactions. Additionally, it is thought to act as an inhibitor of enzymes, preventing them from catalyzing reactions. It is also thought to bind to certain receptors on the cell surface, allowing it to affect the cell’s response to certain stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is thought to affect the metabolism of certain drugs, as well as the biochemical pathways of certain diseases. Additionally, it is thought to have an effect on the body’s response to environmental pollutants.
Advantages and Limitations for Lab Experiments
The main advantage of ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate is its versatility. It can be used as a reagent to synthesize other compounds, as a catalyst in reactions, and as a tool to study biochemical and physiological effects. Additionally, it is relatively easy to synthesize and can be used in a variety of lab experiments. The main limitation of this compound is that its mechanism of action is not well understood, making it difficult to predict its effects on biochemical and physiological processes.
Future Directions
There are a number of potential future directions for ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate. Further research could be conducted to better understand its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, research could be conducted to explore its potential applications in drug development, environmental science, and biotechnology. Finally, research could be conducted to develop new methods of synthesizing this compound, as well as methods of using it in lab experiments.
Synthesis Methods
Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate can be synthesized from ethyl 2-chloro-1,3-thiazole-4-carboxylate and ethyl 2-ethoxy-1,3-thiazole-4-carboxylate. The reaction is performed in a basic environment, such as an aqueous solution of sodium hydroxide, and involves the displacement of the chlorine atom with an ethoxy group. The reaction is relatively simple and can be completed in a few hours.
properties
IUPAC Name |
ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-12-5-8-10-7(6-14-8)9(11)13-4-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNSUNFASSKEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CS1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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